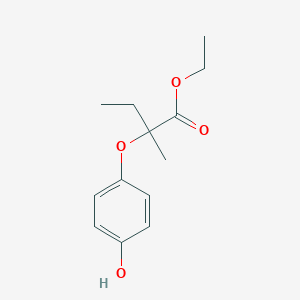
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate is an organic compound with a complex structure that includes a hydroxyphenoxy group and a methylbutanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate typically involves the reaction of hydroquinone with ethyl 2-bromoisobutyrate in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation. The steps are as follows:
- The reaction mixture is stirred for 6 hours, then filtered and extracted with dichloromethane.
- The product is purified by column chromatography to obtain this compound with a yield of 86.7% .
Hydroquinone (8.25g, 0.075mol): and are added to a nitrogen-proof flask.
Xylene (80 mL): is added, and the mixture is heated to for 1 hour.
Ethyl 2-bromoisobutyrate (12.9g, 0.05mol): is added dropwise over 30 minutes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanol.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate can be compared with similar compounds such as:
Ethyl 2-(4-hydroxyphenoxy)propionate: Similar structure but with a propionate ester instead of a butanoate ester.
Fenoxycarb: An insect growth regulator with a phenoxy group but different functional groups.
Quizalofop-p-ethyl: A herbicide with a phenoxy group and different ester functionality
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Propiedades
Número CAS |
471907-19-4 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate |
InChI |
InChI=1S/C13H18O4/c1-4-13(3,12(15)16-5-2)17-11-8-6-10(14)7-9-11/h6-9,14H,4-5H2,1-3H3 |
Clave InChI |
ITVWQYBFTAWMNO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


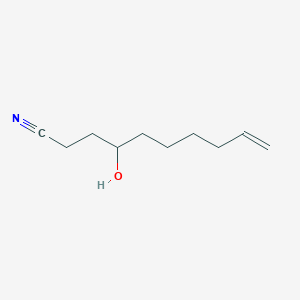
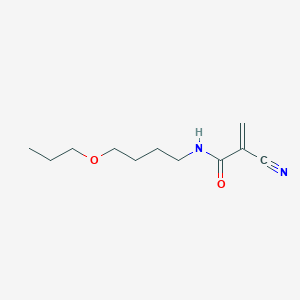
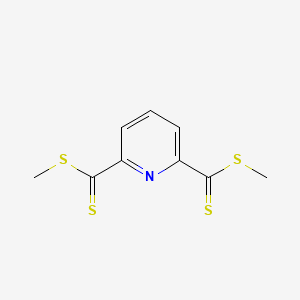
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
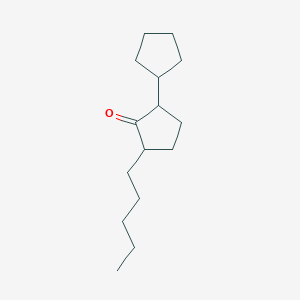
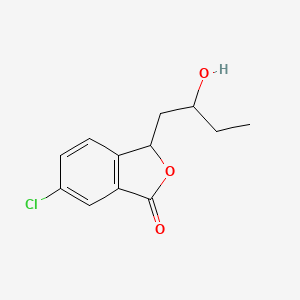
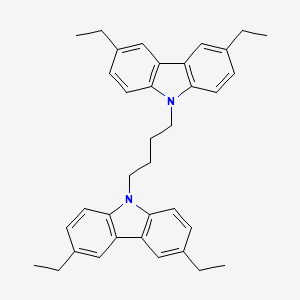
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
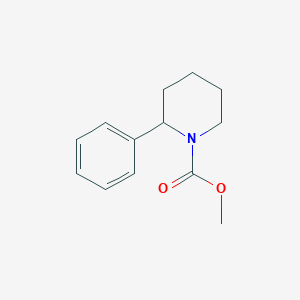


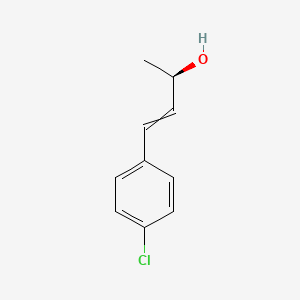
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
